molecular formula C13H10FN3O2S B7513939 N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No. B7513939
M. Wt: 291.30 g/mol
InChI Key: CSWFGGTULGCLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FP-3S and is a sulfonamide derivative that belongs to the pyrrolopyridine class of compounds. FP-3S has been extensively studied for its ability to inhibit various enzymes and proteins, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of FP-3S is based on its ability to inhibit the activity of various enzymes and proteins. FP-3S has been shown to inhibit the activity of Aurora kinases, which are involved in cell division and proliferation. Additionally, FP-3S has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FP-3S are primarily based on its ability to inhibit various enzymes and proteins. The inhibition of Aurora kinases by FP-3S leads to the disruption of cell division and proliferation, which can lead to the death of cancer cells. Additionally, the inhibition of carbonic anhydrase IX by FP-3S can lead to the disruption of tumor microenvironment and the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FP-3S in lab experiments is its ability to selectively inhibit various enzymes and proteins. This makes FP-3S a valuable tool for studying the role of these proteins in various biological processes. However, one of the limitations of using FP-3S in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of FP-3S. One potential direction is the development of new cancer therapies based on the inhibition of Aurora kinases and carbonic anhydrase IX by FP-3S. Additionally, the development of new purification techniques for FP-3S could improve the yield and purity of the final product. Finally, the study of the pharmacokinetics and pharmacodynamics of FP-3S could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of FP-3S is a complex process that involves multiple steps. The most commonly used method for synthesizing FP-3S is through the reaction of 3-fluoroaniline with pyrrolidine-2,5-dione, followed by the reaction with chlorosulfonic acid to form the final product. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

FP-3S has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of FP-3S is in the treatment of cancer. FP-3S has been shown to inhibit the activity of various cancer-associated proteins, including Aurora kinases, which are involved in cell division and proliferation. This makes FP-3S a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-9-3-1-4-10(7-9)17-20(18,19)12-8-16-13-11(12)5-2-6-15-13/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWFGGTULGCLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

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